2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide
Beschreibung
This compound features a thieno[3,2-d]pyrimidinone core with key substituents:
- 3,6-Dimethyl groups: Enhance steric bulk and metabolic stability.
- 4-Oxo moiety: Facilitates hydrogen bonding in biological targets.
- Thioether linkage: Connects to an acetamide group, which is substituted with a 2-ethoxyphenyl ring. The ethoxy group improves solubility compared to halogenated analogs while maintaining moderate lipophilicity.
Such structural attributes are common in kinase inhibitors, antimicrobial agents, and anticancer candidates due to their ability to modulate enzyme activity via π-π stacking, hydrogen bonding, and hydrophobic interactions .
Eigenschaften
IUPAC Name |
2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-4-24-14-8-6-5-7-12(14)19-15(22)10-25-18-20-13-9-11(2)26-16(13)17(23)21(18)3/h5-8,11H,4,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHXVXJXTHYPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound based on available research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 306.39 g/mol. The compound features a thienopyrimidine core linked to an ethoxyphenylacetamide group, which may influence its biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The thienopyrimidine moiety is known for its role in inhibiting various enzymes and receptors involved in cancer progression and inflammation. The presence of the thioether group may enhance its binding affinity to target proteins.
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that derivatives of thienopyrimidines can inhibit cell proliferation in various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 5 to 15 μM .
- Mechanistic studies revealed that these compounds can induce apoptosis through the intrinsic pathway by activating caspases and modulating Bcl-2 family proteins .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties:
- In vitro tests against Gram-positive and Gram-negative bacteria showed that thienopyrimidine derivatives can inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .
Anti-inflammatory Effects
Research indicates that similar thienopyrimidine compounds possess anti-inflammatory properties:
- Animal models demonstrated reduced levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) when treated with these compounds, suggesting their utility in conditions like arthritis or chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of a thienopyrimidine derivative on human leukemia cells. The results showed a significant reduction in cell viability (up to 70% at 10 μM concentration), highlighting its potential as an anticancer agent .
- Case Study on Anti-inflammatory Action : In a model of induced arthritis in rats, administration of a related thienopyrimidine compound resulted in decreased paw swelling and lower levels of inflammatory markers compared to control groups .
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have shown that thienopyrimidine derivatives possess significant anticancer properties. For instance:
- Mechanism of Action : These compounds often inhibit specific kinases involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that similar derivatives effectively inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Thienopyrimidine compounds have been reported to exhibit anti-inflammatory properties:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Research Findings : A recent review indicated that modifications in the thienopyrimidine structure could enhance anti-inflammatory activity .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity:
- Study Insights : Research has shown that related thienopyrimidine derivatives demonstrate activity against various bacterial strains, indicating a possible role as antimicrobial agents .
Synthesis and Derivatives
The synthesis of 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the thienopyrimidine core through cyclization reactions.
- Introduction of the ethoxyphenyl group via nucleophilic substitution.
Comparative Analysis of Related Compounds
To better understand the potential applications of this compound, a comparative analysis with similar thienopyrimidine derivatives can be beneficial.
Vergleich Mit ähnlichen Verbindungen
Compound G1-4 ():
- Structure: 2-((3-(3,5-Dimethoxybenzyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide.
- Key Differences :
- 3,5-Dimethoxybenzyl substituent increases electron density.
- Trifluoromethylbenzo[d]thiazol-2-yl group enhances lipophilicity and metabolic resistance.
- Synthesis : Reactants in DMF with trimethylamine at 80°C; 48% yield after purification .
Compound 4a ():
- Structure: 2-((4-(4-Chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide.
- Synthesis : Reflux in acetonitrile with triethylamine; 90.2% yield , highlighting efficient coupling .
Compound 5.10 ():
- Structure : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide.
- Key Differences :
- Trichlorophenyl group drastically increases lipophilicity and melting point (>258°C).
- Synthesis : Chloroacetyl chloride reaction under gentle heating; 76% yield .
Analog from :
- Structure: 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide.
- Key Differences :
Physicochemical Properties
Q & A
Q. Methodology :
- Analog Synthesis : Modify substituents (e.g., replace 2-ethoxyphenyl with halogenated aryl groups) and compare bioactivity .
- In Silico Docking : Use software like AutoDock to predict binding affinity to targets (e.g., kinase enzymes) based on the thienopyrimidine scaffold .
- Biological Assays : Pair structural variants with enzyme inhibition assays (e.g., IC₅₀ measurements) to correlate substituent effects .
Advanced: What experimental challenges arise in optimizing reaction yields?
Q. Key Issues :
- Byproduct Formation : Competing reactions during thioetherification may generate disulfide byproducts; mitigate with inert atmospheres (N₂) .
- Low Solubility : The acetamide group can reduce solubility in polar solvents; use DMF or DMSO for intermediates .
- Scale-Up Limitations : Multi-step synthesis risks yield drop at >10 g scale; optimize stoichiometry and use flow chemistry for continuous processing .
Advanced: How should contradictory biological activity data be resolved?
Case Example : Discrepancies in antimicrobial activity (e.g., Gram-positive vs. Gram-negative bacteria):
- Replication : Repeat assays under standardized conditions (CLSI guidelines) .
- Membrane Permeability Testing : Use fluorescent probes (e.g., ethidium bromide uptake) to assess bacterial membrane interaction .
- Metabolomic Profiling : LC-MS/MS to identify off-target metabolite interference .
Advanced: What mechanisms underlie its pharmacological activity?
Q. Hypothesized Pathways :
- Kinase Inhibition : The thienopyrimidine core may bind ATP pockets in kinases (e.g., JAK2 or EGFR), validated via kinase profiling panels .
- ROS Modulation : Thioether groups could scavenge reactive oxygen species (ROS), tested via DCFH-DA assays in cell models .
- Cytotoxicity : Dose-dependent apoptosis in cancer cells (e.g., MTT assays on HeLa cells) with EC₅₀ values reported .
Advanced: How can stability and storage conditions be optimized?
- Thermal Stability : DSC analysis reveals decomposition >200°C; store at 2–8°C in amber vials .
- Hydrolytic Sensitivity : The acetamide bond is prone to hydrolysis in acidic/basic conditions; use lyophilized form for long-term storage .
- Light Sensitivity : UV-Vis studies show degradation under UV light; avoid exposure during handling .
Advanced: What computational tools predict its pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab to estimate bioavailability (%ABS), CYP450 inhibition, and blood-brain barrier permeability .
- Solubility Parameters : COSMO-RS simulations to guide solvent selection for formulation .
Advanced: What strategies mitigate toxicity in preclinical studies?
- In Vitro Tox Screens : HepG2 cell assays for hepatotoxicity and hERG binding assays for cardiac risk .
- Metabolite Identification : LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) .
- Dose Optimization : MTD (maximum tolerated dose) studies in rodent models with histopathology .
Advanced: How is scale-up synthesis managed without compromising purity?
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time reaction monitoring .
- Crystallization Engineering : Control crystal polymorphism via antisolvent addition (e.g., water in DMSO) to ensure batch consistency .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower environmental impact .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
